molecular formula C16H12ClN3O5 B5770797 N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5770797
M. Wt: 361.73 g/mol
InChI Key: XGNILZAGHPBMCK-QGMBQPNBSA-N
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Description

N-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as NBDC, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the growth of cancer cells and bacteria, suggesting that it may have potential as a therapeutic agent.
Biochemical and Physiological Effects
N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of protein-ligand interactions, and the induction of apoptosis (programmed cell death) in cancer cells. N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to have antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide for lab experiments is its ease of synthesis and availability. N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is relatively inexpensive and can be synthesized using simple laboratory techniques. However, one of the limitations of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of interest is the development of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide-based materials with unique properties, such as self-healing materials or materials with enhanced mechanical strength. Another area of interest is the further investigation of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a potential therapeutic agent for the treatment of cancer, tuberculosis, and other diseases. Additionally, the development of new synthetic methods for N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized using a simple and efficient method that involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as DMSO and DMF.

Scientific Research Applications

N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In biochemistry, N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been used as a probe to study enzyme activity and protein-ligand interactions. In materials science, N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been explored as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O5/c17-11-6-5-10(7-12(11)20(22)23)8-18-19-16(21)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15H,9H2,(H,19,21)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNILZAGHPBMCK-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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